1-(3-Amino-5-nitrophenyl)ethanone
Description
1-(3-Amino-5-nitrophenyl)ethanone is an aromatic ketone derivative characterized by an acetophenone backbone substituted with an amino (-NH₂) group at the 3-position and a nitro (-NO₂) group at the 5-position of the benzene ring. Its molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol.
Properties
CAS No. |
5456-49-5 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(3-amino-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,9H2,1H3 |
InChI Key |
YRRSEQCBYUJZPI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N |
Other CAS No. |
5456-49-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-Amino-5-nitrophenyl)ethanone with structurally related acetophenone derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Position and Electronic Effects
Key Insight: The 3-amino-5-nitro substitution in the target compound allows for regioselective reactions, as the amino group activates the ring while the nitro group directs incoming electrophiles to specific positions. This contrasts with 1-(2-Amino-6-nitrophenyl)ethanone, where steric and electronic clashes may limit reactivity .
Research Findings and Data Gaps
Caution is advised during handling .
Spectroscopic Data : Structural analogs in and were characterized via UV-Vis, FT-IR, and NMR. Similar methods would apply to the target compound.
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